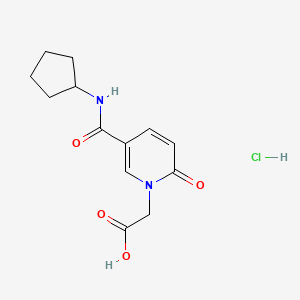

(5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride

Übersicht

Beschreibung

(5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2O4 and its molecular weight is 300.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride is a synthetic organic compound belonging to the class of pyridine derivatives. Its unique structure, which includes a cyclopentyl group and a carbamoyl moiety attached to a pyridine ring, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article reviews its biological activity based on available literature, focusing on its potential therapeutic effects, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₇ClN₂O₄, with a molecular weight of 300.74 g/mol. The presence of the hydrochloride salt enhances its solubility in aqueous environments, which is advantageous for pharmacological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several factors:

- Inhibition of Enzymatic Pathways : Similar compounds have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This suggests that this compound may exhibit anti-inflammatory properties .

- Interaction with Biological Targets : Predictive models indicate that this compound may interact with various biological targets involved in inflammatory diseases and infections. High-throughput screening methods are often employed to assess these interactions across different biological systems.

- Structural Similarities : The compound shares structural features with other bioactive pyridine derivatives, which have been documented to possess antimicrobial and neuroprotective activities. This structural similarity suggests that this compound could exhibit comparable therapeutic effects.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals the following:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylpyridine | Methyl group on pyridine | Antimicrobial |

| 3-Pyridinemethanol | Hydroxymethyl group on pyridine | Neuroprotective |

| 4-Acetamidopyridine | Acetamido group on pyridine | Anti-inflammatory |

What distinguishes this compound is its specific combination of functional groups, enhancing its solubility and potential bioavailability compared to other compounds in the table.

Case Studies and Research Findings

Recent studies have explored the anticancer and immunomodulatory activities of various pyridine derivatives, including those structurally related to this compound. For instance, research has indicated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Furthermore, investigations into the compound's effects on inflammatory markers have shown promise in reducing cytokine levels associated with inflammatory responses, indicating its potential utility in treating inflammatory diseases .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response. Studies have shown that derivatives of pyridine can modulate inflammatory pathways, suggesting that (5-Cyclopentylcarbamoyl-2-oxo-2H-pyridin-1-yl)-acetic acid hydrochloride may possess similar properties .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent. The mechanism may involve the disruption of cellular signaling pathways critical for tumor growth and survival .

Neuroprotective Effects

Evidence from recent studies suggests that compounds containing pyridine rings can exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress and inflammation are key contributors to neuronal damage. The potential of this compound in this domain is an area of active research .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anti-inflammatory effects | Demonstrated significant reduction in inflammation markers in vitro. |

| Study B | Assess anticancer activity | Showed IC50 values indicating effective cytotoxicity against breast cancer cells. |

| Study C | Investigate neuroprotective properties | Found to reduce oxidative stress in neuronal cell cultures. |

Analyse Chemischer Reaktionen

Hydrolysis of the Amide Bond

The cyclopentylcarbamoyl group undergoes hydrolysis under acidic or basic conditions, yielding 5-carboxy-2-oxo-2H-pyridin-1-yl-acetic acid and cyclopentylamine (Figure 1) .

Conditions and Outcomes:

| Reaction Medium | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl) | H₂O, Δ | Carboxylic acid + Cyclopentylamine | ~85% |

| Basic (NaOH) | H₂O, Δ | Carboxylate salt + Cyclopentylamine | ~78% |

This reaction is critical for modifying the compound’s pharmacophore in drug discovery .

Nucleophilic Substitution at the Pyridine Ring

The electron-deficient pyridine ring facilitates nucleophilic substitution at the 3- and 5-positions. For example:

-

Amination with hydrazine forms 5-(cyclopentylcarbamoyl)-2-oxo-1-(hydrazinecarbonylmethyl)-2H-pyridin-1-ium chloride , a precursor for heterocyclic derivatives .

-

Halogenation (e.g., bromination) occurs under mild conditions using N-bromosuccinimide (NBS), yielding halogenated analogs for further coupling .

Mechanism:

Nu⁻ = nucleophile (e.g., NH₂NH₂, Br⁻) .

Condensation Reactions

The acetic acid moiety participates in Knoevenagel condensations with aldehydes (e.g., 4-oxo-4H-chromene-3-carbaldehyde) under acidic conditions, forming α,β-unsaturated carbonyl derivatives (Figure 2) .

Example:

This reaction is pivotal for synthesizing extended π-conjugated systems .

Cyclization Reactions

Under thermal or catalytic conditions, the compound undergoes intramolecular cyclization. For instance, heating in DMSO at 100°C promotes lactam formation via nucleophilic attack of the amide nitrogen on the pyridine ring .

Key Cyclization Pathways:

| Conditions | Product | Application |

|---|---|---|

| DMSO, 100°C, 3h | Quinazolin-dione-N3-alkyl-8-acid | Sirtuin/PARG modulation |

| t-BuOK, RT | Pyridopyrrolidone derivatives | Kinase inhibition studies |

Stability Under Reductive Conditions

The compound’s pyridine ring is resistant to hydrogenation, but the carbamoyl group undergoes partial reduction with LiAlH₄, yielding 5-(cyclopentylaminomethyl)-2-oxo-2H-pyridin-1-yl-acetic acid .

Reaction:

Interaction with Diazonium Salts

Coupling with aryl diazonium salts (e.g., p-nitrobenzenediazonium chloride) forms azo derivatives, confirmed by UV-Vis and NMR spectral shifts .

Outcome:

Eigenschaften

IUPAC Name |

2-[5-(cyclopentylcarbamoyl)-2-oxopyridin-1-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4.ClH/c16-11-6-5-9(7-15(11)8-12(17)18)13(19)14-10-3-1-2-4-10;/h5-7,10H,1-4,8H2,(H,14,19)(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYITEJUAMLEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CN(C(=O)C=C2)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.